Cas no 230618-41-4 (2-Bromo-6-(pyrrolidin-1-yl)pyridine)
2-Bromo-6-(pyrrolidin-1-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-(pyrrolidin-1-yl)pyridine
- 2-Bromo-6-pyrrolidin-1-ylpyridine
- 2-Bromo-6-pyrrolidin-1-yl-pyridine
- W-206807
- AM86783
- SY269393
- HZOWJDJNPISFJC-UHFFFAOYSA-N
- MFCD08271892
- C9H11BrN2
- F8883-5580
- Pyridine, 2-bromo-6-(1-pyrrolidinyl)-
- AKOS013153811
- SCHEMBL419024
- DTXSID00573067
- 2-bromo-6-pyrrolidin-1-yl pyridine
- 2-bromo-6-pyrrolidin-1-ylpyridine, AldrichCPR
- AB44221
- 2-bromo-6-(1-pyrrolidinyl)pyridine
- CS-0436732
- A816545
- 2-bromo-6-(pyrrolidine-1-yl)pyridine
- TS-03229
- 230618-41-4
-
- MDL: MFCD08271892
- Inchi: 1S/C9H11BrN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2
- InChI Key: HZOWJDJNPISFJC-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=N1)N1CCCC1
Computed Properties
- Exact Mass: 226.01100
- Monoisotopic Mass: 226.01056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 16.1Ų
Experimental Properties
- Melting Point: 86 °C
- PSA: 16.13000
- LogP: 2.50930
2-Bromo-6-(pyrrolidin-1-yl)pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-6-(pyrrolidin-1-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B908733-25g |
2-Bromo-6-pyrrolidin-1-ylpyridine |
230618-41-4 | 98% | 25g |
2,880.00 | 2021-05-17 | |
| Matrix Scientific | 083895-1g |
2-Bromo-6-pyrrolidin-1-ylpyridine, 97% |
230618-41-4 | 97% | 1g |
$194.00 | 2023-09-08 | |
| Chemenu | CM170440-25g |
2-Bromo-6-pyrrolidin-1-ylpyridine |
230618-41-4 | 95% | 25g |
$427 | 2021-08-05 | |
| TRC | B700145-50mg |
2-Bromo-6-(pyrrolidin-1-yl)pyridine |
230618-41-4 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700145-100mg |
2-Bromo-6-(pyrrolidin-1-yl)pyridine |
230618-41-4 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700145-500mg |
2-Bromo-6-(pyrrolidin-1-yl)pyridine |
230618-41-4 | 500mg |
$ 95.00 | 2022-06-06 | ||
| Fluorochem | 067348-1g |
2-Bromo-6-pyrrolidin-1-ylpyridine |
230618-41-4 | 97% | 1g |
£64.00 | 2022-03-01 | |
| Fluorochem | 067348-5g |
2-Bromo-6-pyrrolidin-1-ylpyridine |
230618-41-4 | 97% | 5g |
£216.00 | 2022-03-01 | |
| Fluorochem | 067348-25g |
2-Bromo-6-pyrrolidin-1-ylpyridine |
230618-41-4 | 97% | 25g |
£600.00 | 2022-03-01 | |
| Alichem | A029182473-10g |
2-Bromo-6-(pyrrolidin-1-yl)pyridine |
230618-41-4 | 95% | 10g |
$258.64 | 2023-09-02 |
2-Bromo-6-(pyrrolidin-1-yl)pyridine Suppliers
2-Bromo-6-(pyrrolidin-1-yl)pyridine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-Bromo-6-(pyrrolidin-1-yl)pyridine
2-Bromo-6-(pyrrolidin-1-yl)pyridine: A Comprehensive Overview
The compound 2-Bromo-6-(pyrrolidin-1-yl)pyridine, identified by the CAS number 230618-41-4, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile applications in drug discovery, materials science, and catalysis. The structure of 2-Bromo-6-(pyrrolidin-1-yl)pyridine features a pyridine ring substituted with a bromine atom at the 2-position and a pyrrolidine group at the 6-position, making it a unique member of the pyridine family.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-Bromo-6-(pyrrolidin-1-yl)pyridine. Researchers have employed various strategies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to construct this compound with high yield and purity. The choice of synthetic route depends on the availability of starting materials and the desired scale of production. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel approach using microwave-assisted synthesis to expedite the formation of this compound, highlighting its potential for large-scale manufacturing.
The physical properties of 2-Bromo-6-(pyrrolidin-1-yl)pyridine are well-documented, with a melting point of approximately 95°C and a boiling point around 350°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various chemical transformations and analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
In terms of applications, 2-Bromo-6-(pyrrolidin-1-yl)pyridine has garnered significant attention in the pharmaceutical industry due to its potential as a building block for drug development. The bromine substituent at the 2-position serves as an excellent leaving group, enabling further functionalization through substitution reactions. This feature has been exploited in the synthesis of bioactive molecules targeting various therapeutic areas, such as cancer, inflammation, and central nervous system disorders.
A groundbreaking study published in Nature Communications highlighted the role of 2-Bromo-6-(pyrrolidin-1-y l)pyridine as a key intermediate in the development of kinase inhibitors. These inhibitors are crucial for targeting specific enzymes involved in disease progression, offering promising leads for novel therapeutic agents. Furthermore, the pyrrolidine group at the 6-position confers enhanced lipophilicity to the molecule, improving its bioavailability and pharmacokinetic profile.
Beyond pharmaceutical applications, 2-Bromo-6-(pyrrolidin -1-y l)pyridine has also found utility in materials science. Its ability to coordinate with metal ions makes it a valuable precursor for constructing metalloorganic frameworks (MOFs) and coordination polymers. Recent research has demonstrated its use in synthesizing MOFs with high surface area and porosity, which hold potential for gas storage and catalytic applications.
In conclusion, 2-Bromo -6 -( py rro l idi n -1 - yl ) p y ri di ne strong>, with its unique structure and versatile properties, continues to be a focal point in both academic and industrial research. Its role as a key intermediate in drug discovery and materials science underscores its significance in advancing modern chemistry. As research progresses, new applications and insights into this compound are expected to emerge, further solidifying its importance in the scientific community.
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